H-Ser-Asp-Gly-Arg-Gly-OH
Overview
Description
Peptides like "H-Ser-Asp-Gly-Arg-Gly-OH" are synthesized through a series of chemical reactions that link amino acids in a specific sequence. These peptides have diverse functions, including roles in biological signaling and cellular interactions. The detailed characteristics of peptides depend on their amino acid composition and sequence, influencing their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS) techniques or enzymatic methods. For instance, the synthesis of the tripeptide Bz-Arg-Gly-Asp(OH) combined chemical and enzymatic methods, indicating a versatile approach for peptide synthesis that could be applicable to "H-Ser-Asp-Gly-Arg-Gly-OH" (Hou et al., 2005).
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function and interaction with other molecules. NMR and molecular dynamic simulations provide insights into the conformational analysis of peptides, revealing structures such as beta-turns and hydrogen bond networks essential for their activity (Bogdanowich-Knipp et al., 1999).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including cyclization, which affects their stability and function. The conversion of peptides to cyclic forms or their degradation products can significantly impact their biological activity, as shown in the study of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH and its cyclic imide degradation product (Bogdanowich-Knipp et al., 1999).
Physical Properties Analysis
The physical properties of peptides, such as solubility and thermal stability, are influenced by their amino acid composition and sequence. Techniques like IR, NMR, and UV-visible spectroscopy provide insights into the physical characteristics of peptides, including their stability and structure in solution (Djordjevic et al., 1997).
Chemical Properties Analysis
The chemical properties of peptides, such as their reactivity and interaction with other molecules, are crucial for their biological functions. Studies on the hydrogen-bond structures and the stretching frequencies of carboxylic acids provide valuable information on the chemical behavior of peptides, particularly those containing Asp and Glu side chains (Takei et al., 2008).
Scientific Research Applications
Application 1: Control Peptide in Integrin Function Studies
- Summary of the Application : “H-Ser-Asp-Gly-Arg-Gly-OH” (SDGRG) is often used as a control peptide in studies investigating integrin function . Integrins are a family of cell surface receptors that facilitate cell-extracellular matrix adhesion. Understanding how these proteins function is crucial for many areas of biology, including developmental biology, immunology, and cancer research.
- Results or Outcomes : As a control peptide, SDGRG is not expected to have a significant effect on integrin function. Any changes observed in the behavior of cells treated with SDGRG can therefore be attributed to experimental variation rather than the action of the peptide itself .
Application 2: Inhibitor of Angiotensin-Converting Enzyme (ACE)
- Summary of the Application : SDGRG has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), an enzyme that plays a key role in regulating blood pressure .
- Methods of Application : In this study, ACE was purified from human serum and the effects of SDGRG on its activity were investigated. The researchers measured the ability of SDGRG to inhibit ACE by monitoring the conversion of a substrate to a product in the presence of the peptide .
- Results or Outcomes : SDGRG was found to inhibit ACE activity, with an IC50 value of 32.54 µM. This suggests that SDGRG could potentially be used as a natural alternative to synthetic ACE inhibitors in the treatment of hypertension .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWLKCNNYTXDT-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Asp-Gly-Arg-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.